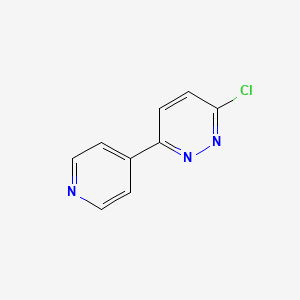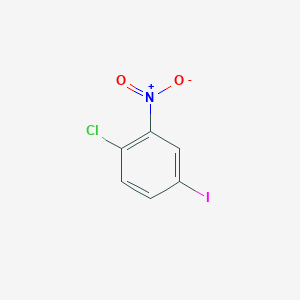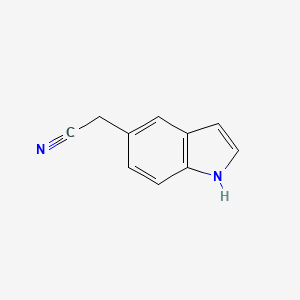
2-(1H-Indol-5-yl)acetonitrile
Vue d'ensemble
Description
“2-(1H-Indol-5-yl)acetonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The compound is solid at room temperature .
Synthesis Analysis
Indole derivatives, including “2-(1H-Indol-5-yl)acetonitrile”, have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . A specific synthesis method involves the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles .Molecular Structure Analysis
The InChI code for “2-(1H-Indol-5-yl)acetonitrile” is 1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .Chemical Reactions Analysis
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound “2-(1H-Indol-5-yl)acetonitrile” is likely to participate in similar chemical reactions.Physical And Chemical Properties Analysis
“2-(1H-Indol-5-yl)acetonitrile” is a solid at room temperature . It has a molecular weight of 156.19 .Applications De Recherche Scientifique
1. Optical, Thermal, and Electroluminescence Properties
- Summary of Application : 2-(1H-Indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, and electroluminescence properties .
- Methods of Application : The geometric and electronic structures of the fluorophores in the ground and excited states have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .
- Results or Outcomes : Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .
2. Synthesis of Naratriptan and its Novel 3-Substituted Derivatives
- Summary of Application : 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide has been successfully achieved for the synthesis of Naratriptan and its novel 3-substituted derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The results or outcomes obtained are not detailed in the source .
3. Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives, including 2-(1H-Indol-5-yl)acetonitrile, possess various biological activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
4. Green Light-Emitting Fluorophores
- Summary of Application : A series of new fluorophores based on 2-(1H-Indol-5-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .
- Methods of Application : The optical, electrochemical, thermal, and morphological properties of the fluorophores were studied using various methods .
- Results or Outcomes : The results or outcomes obtained are not detailed in the source .
5. Synthesis of 4,5-diphenyl-1H-imidazole
- Summary of Application : 2-(1H-Indol-3-yl)acetonitrile has been used in the synthesis of 4,5-diphenyl-1H-imidazole .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The results or outcomes obtained are not detailed in the source .
6. Multicomponent Reactions
- Summary of Application : Indole derivatives, including 2-(1H-Indol-5-yl)acetonitrile, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-indol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQBDQMQTZQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571043 | |
| Record name | (1H-Indol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-5-yl)acetonitrile | |
CAS RN |
23690-49-5 | |
| Record name | (1H-Indol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



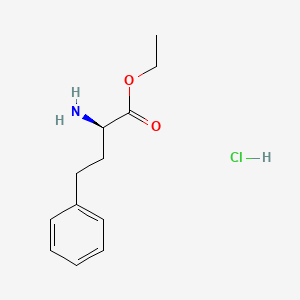
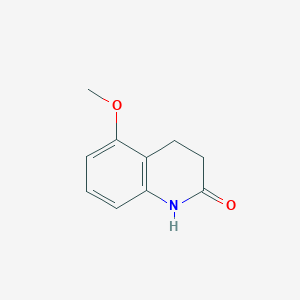
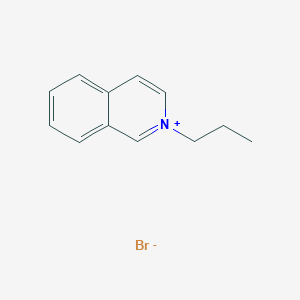

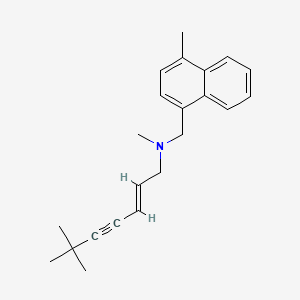

![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)

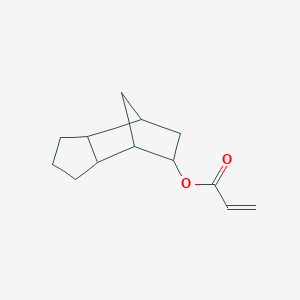
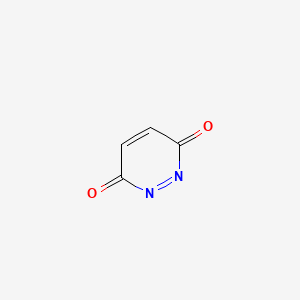
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)
